molecular formula C8H6ClIO2 B1456336 2-Iodo-4-methoxybenzoyl chloride CAS No. 1201221-65-9

2-Iodo-4-methoxybenzoyl chloride

Cat. No. B1456336
CAS RN: 1201221-65-9
M. Wt: 296.49 g/mol
InChI Key: JWNKFOJFQPPUNX-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxybenzoyl chloride is a chemical compound with the CAS Number: 1201221-65-9 . It has a molecular weight of 296.49 and its IUPAC name is 2-iodo-4-methoxybenzoyl chloride .


Molecular Structure Analysis

The InChI code for 2-Iodo-4-methoxybenzoyl chloride is 1S/C8H6ClIO2/c1-12-5-2-3-6 (8 (9)11)7 (10)4-5/h2-4H,1H3 . This indicates the molecular structure of the compound.

Relevant Papers One relevant paper titled “Synthesis and characterization of new benzyl-protected 2-iodo-4-tert-octylphenol and its application in preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene” discusses the synthesis of 1-Benzyloxy-2-iodo-4-tert-octylbenzene from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .

Scientific Research Applications

  • Fluorescent Derivatization of Hydroxyl and Amino Compounds : 4-(2-Phthalimidyl)benzoyl chloride, a derivative closely related to 2-Iodo-4-methoxybenzoyl chloride, has been used as a fluorescent derivatization reagent. This compound condenses quantitatively with alcohols, amines, and amino acids under mild conditions, producing strongly fluorescent derivatives suitable for chromatography (Tsuruta & Kohashi, 1987).

  • Synthesis of Isoindolin-1-ones : 2-Iodobenzoyl chloride, which shares a similar structure with 2-Iodo-4-methoxybenzoyl chloride, has been used in the synthesis of isoindolin-1-ones via palladium-catalyzed intermolecular coupling with imines (Cho et al., 2000).

  • Cyclization Reactions : In the synthesis of 3,4-Dihydro-1H-2,1-benzothiazine 2,2-Dioxides, iodobenzene-catalyzed cyclization of certain sulfonamides has been demonstrated. A related iodobenzene compound participates in an electrophilic manner during this reaction, which could be analogous to the behavior of 2-Iodo-4-methoxybenzoyl chloride in similar contexts (Moroda & Togo, 2008).

  • Solvolysis Studies : Research on 4-methoxybenzoyl chloride, a compound structurally related to 2-Iodo-4-methoxybenzoyl chloride, provides insights into the rates of solvolysis and the impact of substituents on these rates (Park & Kevill, 2011).

  • Domino Friedel-Crafts Acylation/Annulation : 2-Methoxybenzoyl chlorides have been used in the regioselective synthesis of chromen-4-one derivatives, showcasing the potential of similar compounds like 2-Iodo-4-methoxybenzoyl chloride in complex organic syntheses (Bam & Chalifoux, 2018).

  • Separation of Noble Metal Ions : 2,6-Bis(4-methoxybenzoyl)-diaminopyridine, another derivative, has been used for the efficient recovery of noble metal ions from aqueous solutions, suggesting the potential use of 2-Iodo-4-methoxybenzoyl chloride in metal ion separation processes (Bożejewicz et al., 2021).

Mechanism of Action

Target of Action

Benzoyl chloride compounds are generally known to react with nucleophiles, such as amines or alcohols, in organic synthesis .

Mode of Action

2-Iodo-4-methoxybenzoyl chloride, like other acyl chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions . In these reactions, a nucleophile (such as an amine or alcohol) attacks the carbonyl carbon, leading to the substitution of the chloride ion.

Action Environment

The action, efficacy, and stability of 2-Iodo-4-methoxybenzoyl chloride can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Moreover, being an acyl chloride, it is likely to be sensitive to moisture .

properties

IUPAC Name

2-iodo-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNKFOJFQPPUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-methoxybenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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